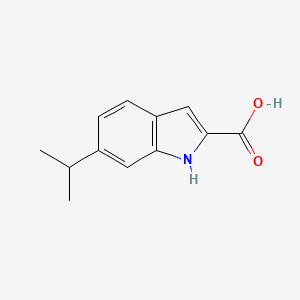

6-isopropyl-1H-indole-2-carboxylic acid

Description

Historical Context and Significance of the Indole (B1671886) Nucleus as a Privileged Scaffold

The story of indole begins in the 19th century with the study of the dye indigo. In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust. This discovery laid the groundwork for over a century of research into a class of compounds that would prove to be of immense biological importance. The indole nucleus, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is not merely a synthetic curiosity but a recurring motif in nature.

Its prevalence in a multitude of natural products, from the essential amino acid tryptophan to the neurotransmitter serotonin (B10506) and various complex alkaloids, underscores its evolutionary selection as a key structural unit for biological function. sci-hub.se This widespread presence in bioactive molecules has led to the designation of the indole nucleus as a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to a variety of biological targets with high affinity, making them ideal starting points for the design of novel therapeutic agents. researchgate.netacs.orgnih.gov The versatility of the indole scaffold allows it to serve as a template for developing drugs across a wide spectrum of therapeutic areas, including anti-inflammatory, anticancer, and antiviral agents. acs.org

Overview of Indole-2-Carboxylic Acid as a Central Pharmacophore in Drug Discovery

Within the broad family of indole derivatives, indole-2-carboxylic acid has emerged as a particularly significant pharmacophore—the essential molecular feature responsible for a drug's biological activity. The presence of the carboxylic acid group at the 2-position of the indole ring introduces a key functional group capable of engaging in crucial interactions with biological targets, such as hydrogen bonding and ionic interactions.

Recent research has highlighted the potential of the indole-2-carboxylic acid scaffold in the development of novel therapeutic agents. For instance, it has been identified as a potent scaffold for HIV-1 integrase strand transfer inhibitors (INSTIs). mdpi.comnih.gov In this context, the indole nucleus and the C2 carboxyl group can chelate with magnesium ions in the active site of the integrase enzyme, a critical interaction for inhibiting viral replication. mdpi.comnih.gov Furthermore, derivatives of indole-2-carboxylic acid have been investigated as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes that are key targets in cancer immunotherapy. researchgate.netrsc.org

Importance of Positional Substitution on Indole Derivatives in Modulating Activity

The biological activity of indole derivatives is not solely dictated by the core nucleus but is exquisitely sensitive to the nature and position of substituents on the ring system. The strategic placement of different functional groups allows for the fine-tuning of a molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic distribution. These modifications, in turn, influence how the molecule interacts with its biological target, affecting its potency, selectivity, and pharmacokinetic profile.

Structure-activity relationship (SAR) studies, which systematically explore the impact of these substitutions, are a cornerstone of drug discovery. For indole-2-carboxamides, for example, modifications on both the indole and phenyl rings have been extensively studied to optimize their activity as allosteric modulators of the CB1 receptor. nih.gov The most reactive position on the indole ring for electrophilic aromatic substitution is the C3 position, which is significantly more reactive than benzene. rsc.org However, substitutions at other positions on both the pyrrole and benzene rings are crucial for modulating biological effects.

Rationale for Research Focus on 6-Substituted Indole-2-Carboxylic Acid Derivatives, including the Isopropyl Moiety

The benzene ring of the indole nucleus offers multiple positions for substitution, and the C6 position has garnered significant interest in drug discovery programs. The rationale for focusing on this position stems from the observation that substituents at C6 can significantly influence the biological activity of indole-2-carboxylic acid derivatives.

For example, in the development of HIV-1 integrase inhibitors, the introduction of a halogenated benzene ring at the C6 position was shown to effectively bind with viral DNA through π-π stacking interactions, thereby enhancing the inhibitory activity. nih.gov Similarly, in the context of IDO1/TDO inhibitors, it was found that a 6-acetamido substituent or a 6-ethylamine group was favorable for increasing inhibitory activity, possibly by contributing to binding through hydrogen bonds. researchgate.net

The investigation of an isopropyl moiety at the 6-position represents a logical extension of these SAR studies. The isopropyl group is a relatively small, non-polar, and hydrophobic substituent. Its introduction at the C6 position can be hypothesized to:

Introduce Steric Bulk: While not excessively large, the isopropyl group provides a degree of steric bulk that can influence the orientation of the molecule within a binding site, potentially leading to more favorable interactions or improved selectivity.

The systematic exploration of such alkyl substituents is a common strategy in medicinal chemistry to probe the steric and electronic requirements of a biological target and to optimize the pharmacokinetic and pharmacodynamic properties of a lead compound. While direct and extensive research specifically detailing the biological activities of 6-isopropyl-1H-indole-2-carboxylic acid is not yet abundant in publicly available literature, its synthesis and study are a rational step in the broader effort to develop novel and effective therapeutic agents based on the versatile indole-2-carboxylic acid scaffold.

Structure

3D Structure

Properties

IUPAC Name |

6-propan-2-yl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-7(2)8-3-4-9-6-11(12(14)15)13-10(9)5-8/h3-7,13H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPDMFBGWQRIYBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C=C(N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383132-73-8 | |

| Record name | 6-(propan-2-yl)-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Indole 2 Carboxylic Acid Derivatives

Established Synthetic Routes to the Indole-2-Carboxylic Acid Core

Classical Approaches (e.g., Fischer Indole (B1671886) Synthesis Variants)

The Fischer indole synthesis is a cornerstone in the preparation of indole derivatives. alfa-chemistry.comwikipedia.orgbhu.ac.in This acid-catalyzed reaction involves the cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound like an aldehyde or ketone. alfa-chemistry.comwikipedia.org For the synthesis of indole-2-carboxylic acids, pyruvic acid or its esters are commonly employed as the carbonyl component. The reaction proceeds through a nih.govnih.gov-sigmatropic rearrangement of the enamine tautomer of the hydrazone. alfa-chemistry.com

The general mechanism for the Fischer Indole Synthesis can be summarized as follows:

Formation of a phenylhydrazone from a substituted phenylhydrazine (B124118) and a ketone or aldehyde.

Tautomerization to the corresponding enamine.

Acid-catalyzed nih.govnih.gov-sigmatropic rearrangement.

Loss of ammonia (B1221849) and subsequent aromatization to form the indole ring.

Various acids can be used to catalyze this reaction, including Brønsted acids like hydrochloric acid and sulfuric acid, as well as Lewis acids such as zinc chloride and boron trifluoride. wikipedia.org The choice of catalyst and reaction conditions can significantly influence the yield and regioselectivity of the final product. thermofisher.com

| Starting Materials | Carbonyl Compound | Catalyst | Product | Reference |

| (4-isopropylphenyl)hydrazine | Pyruvic acid | Protic or Lewis Acid | 6-isopropyl-1H-indole-2-carboxylic acid | alfa-chemistry.comwikipedia.org |

| Phenylhydrazine | Pyruvic acid | Zinc chloride | Indole-2-carboxylic acid | orgsyn.org |

Condensation Reactions Utilizing Substituted Anilines and Benzaldehydes

Condensation reactions provide another versatile route to indole-2-carboxylic acid derivatives. These methods often involve the reaction of substituted anilines with α-keto acids or their esters. researchgate.net For instance, the reaction of an appropriately substituted aniline (B41778) with pyruvic acid can lead to the formation of an imine intermediate, which then undergoes cyclization to form the indole ring.

A notable example is the condensation of indoles with α-keto acids, which can yield various indolyl carboxylic acids. acs.orgnih.gov While this specific example leads to 3-substituted indoles, variations of condensation chemistry are employed for the synthesis of the core indole-2-carboxylic acid structure.

More recent methodologies have demonstrated the synthesis of indole-2-carboxylates through the condensation of 2-aminobenzaldehydes with various azolones, showcasing the adaptability of condensation strategies. researchgate.net

Malonate-Based Synthesis Pathways

Malonate esters are valuable precursors in the synthesis of a variety of heterocyclic compounds, including indole-2-carboxylic acids. A key strategy involves the Japp-Klingemann reaction, which is a crucial step in converting a diazonium salt and a β-keto acid or ester (or in this case, a malonate derivative) into a hydrazone that can then undergo Fischer indolization. researchgate.net

The process for synthesizing 5-methoxy-1H-indole-2-carboxylic acid esters from ethyl 2-methylmalonate highlights this approach, which includes: researchgate.net

Azo coupling of a diazonium salt with a malonate derivative.

The Japp-Klingemann rearrangement.

Fischer indole synthesis to form the final product.

This pathway is advantageous due to the use of readily available starting materials and the potential for high yields. researchgate.net

Reduction Strategies (e.g., Hydrazine (B178648) Hydrate (B1144303) with Ferrous Hydroxide (B78521) Catalysis)

Reductive cyclization is a powerful method for the synthesis of the indole nucleus. A common approach involves the reduction of an ortho-nitrophenyl derivative. For the synthesis of indole-2-carboxylic acid, a typical precursor is 3-(2-nitrophenyl)-2-oxopropanoic acid or its salt. tandfonline.com

One effective reduction method utilizes hydrazine hydrate as the reducing agent in the presence of a ferrous hydroxide catalyst. This method is noted for its mild reaction conditions and simple work-up procedure. The reaction involves the reduction of the nitro group to an amino group, which then intramolecularly condenses with the adjacent ketone to form the indole ring.

Other reduction systems have also been employed, such as using ferrous sulfate and ammonium hydroxide, although this can lead to the formation of significant amounts of iron sludge, complicating product purification. tandfonline.com Raney-Ni catalyzed hydrogenation has also been explored, but sometimes results in moderate yields. tandfonline.com

Modern and Green Chemistry Approaches for Derivatization

Microwave-Assisted Synthesis in Ionic Liquid Systems

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool in this regard, often leading to shorter reaction times, cleaner reactions, and improved yields. scielo.br

The combination of microwave irradiation with ionic liquids as solvents has proven to be a particularly effective strategy for the synthesis of indole-2-carboxylic acid esters. scielo.brresearchgate.netscielo.br Ionic liquids are non-volatile, have high thermal stability, and can efficiently absorb microwave energy, leading to rapid and uniform heating. researchgate.net

An improved procedure for the synthesis of indole-2-carboxylic acid esters involves the condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate in an ionic liquid, such as 1-methyl-3-butylimidazolium hydroxide ([bmim]OH), under controlled microwave irradiation. researchgate.netscielo.br This method offers several advantages, including high product yields, short reaction times, mild reaction conditions, and an easy work-up. scielo.br

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield | Reference |

| 2-halo aryl aldehydes/ketones | Ethyl isocyanoacetate | [bmim]OH | Microwave (100 W), 50 °C | Indole-2-carboxylic acid esters | Excellent | scielo.brresearchgate.netscielo.br |

This green chemistry approach represents a significant advancement in the synthesis of indole-2-carboxylic acid derivatives, offering a more sustainable alternative to traditional methods.

One-Pot Multicomponent Reactions for Scaffold Assembly

One-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach for the synthesis of complex heterocyclic systems, including indole derivatives. These reactions combine three or more starting materials in a single synthetic operation, avoiding the need for isolation of intermediates and thereby saving time, reagents, and solvents.

A notable example is the Ugi-tetrazole four-component reaction (UT-4CR), which has been adapted for the synthesis of multi-substituted tetrazole indoles. This approach involves the reaction of substituted anilines, isocyanides, 2,2-dimethoxyacetaldehyde, and trimethylsilyl azide (TMSN₃) to afford Ugi-tetrazole intermediates. These intermediates then undergo an acid-catalyzed cyclization, often using methanesulfonic acid (MSA), to yield the final tetrazole indole products. This method is valued for its broad substrate scope, accommodating various electron-donating and electron-withdrawing groups on the aniline and isocyanide components. wikipedia.org

Another versatile MCR strategy involves the condensation of an aldehyde, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole. This one-pot, three-component reaction, typically catalyzed by a base such as triethylamine in a solvent like dimethylformamide (DMF), leads to the formation of highly functionalized 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitriles. The optimization of reaction conditions, including the choice of solvent and base, is crucial for achieving high yields. researchgate.net These MCRs provide rapid access to complex indole-containing scaffolds from simple and readily available starting materials.

| Reaction Type | Components | Key Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|---|

| Ugi-Tetrazole Reaction | Aniline, Isocyanide, Aldehyde, TMSN₃ | Methanesulfonic acid (MSA) for cyclization | Tetrazole Indoles | wikipedia.org |

| Tetrazolopyrimidine Synthesis | Aldehyde, 1H-tetrazole-5-amine, 3-Cyanoacetyl indole | Triethylamine (Et₃N), DMF | Indolyl-tetrazolopyrimidines | researchgate.net |

Acylation and Aldol Condensation for N-Substituted Indole-2-Carboxylic Acid Derivatives

The functionalization of the indole nitrogen (N-1 position) is a common strategy to modify the steric and electronic properties of the indole ring system. N-acylation, in particular, is a fundamental transformation for introducing an amide functionality, which can serve as a key structural motif or as a protecting group.

Chemoselective N-acylation of indoles can be challenging due to the competing reactivity of the C3-position. However, methods have been developed to achieve high selectivity. One such method employs thioesters as stable and effective acylating agents. In the presence of a base like cesium carbonate (Cs₂CO₃) in a high-boiling solvent such as xylene, indoles react with thioesters to afford N-acylindoles in good yields. This approach demonstrates good functional group tolerance and avoids the use of more reactive and sensitive acyl chlorides. alfa-chemistry.com

An alternative strategy for N-acylation involves a dehydrogenative coupling process. This method utilizes primary alcohols as the acylating agent precursors. In the presence of a catalytic oxidant like tetrapropylammonium perruthenate (TPAP), the alcohol is first oxidized in situ to an aldehyde. The aldehyde then reacts with the indole to form an aminal intermediate, which is further oxidized to the corresponding N-acylindole. This single-flask procedure is efficient and environmentally friendly, converting readily available alcohols into valuable amide products. clockss.org

Carboxylic Acid Activation and Amide/Ester Coupling Reactions

The carboxylic acid group at the C2-position of the indole ring is a versatile handle for a wide range of chemical transformations, most notably the formation of esters and amides. These reactions typically require the activation of the carboxylic acid to enhance its electrophilicity.

Esterification is commonly achieved through Fischer esterification, where the indole-2-carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄). mdpi.comnih.gov This method is effective for preparing simple alkyl esters like ethyl or isopropyl esters.

Amide coupling reactions involve the reaction of the activated carboxylic acid with a primary or secondary amine. A variety of coupling reagents can be employed to facilitate this transformation. For instance, activating the carboxylic acid function with 2-bromo-1-methylpyridinium iodide allows for the subsequent reaction with an amine to form the corresponding amide under mild conditions. Boron-based reagents, such as B(OCH₂CF₃)₃, have also emerged as effective promoters for the direct amidation of carboxylic acids with amines, proceeding in a single step with equimolar amounts of the reactants. orgsyn.org

Beyond simple amide and ester formation, the carboxylic acid can participate in more complex transformations. For example, copper-catalyzed decarboxylative N-arylation allows for the coupling of indole-2-carboxylic acids with aryl halides. In this reaction, the carboxylic acid is ultimately replaced by an aryl group at the N-1 position, providing a direct route to N-aryl indoles. organic-chemistry.org

| Transformation | Reagents | Product | Reference |

|---|---|---|---|

| Esterification | Alcohol (e.g., EtOH, iPrOH), conc. H₂SO₄ | Alkyl Indole-2-carboxylate (B1230498) | mdpi.comnih.gov |

| Amidation | Amine, B(OCH₂CF₃)₃ | Indole-2-carboxamide | orgsyn.org |

| Decarboxylative N-arylation | Aryl halide, Cu₂O, K₃PO₄ | N-Aryl Indole | organic-chemistry.org |

Targeted Synthesis of this compound and its Analogues

The synthesis of specifically substituted indoles like this compound requires a strategic approach to control the regiochemistry of substitution on the benzene (B151609) portion of the bicyclic system. Classic indole ring-forming reactions are often employed, starting from appropriately substituted benzene derivatives.

Strategic Introduction of the Isopropyl Group at Position 6

The introduction of the isopropyl group at the C6-position is typically achieved by selecting a starting material that already contains this substituent in the correct position. Several classical indole syntheses can be adapted for this purpose:

Fischer Indole Synthesis : This is one of the most widely used methods for indole synthesis. For the target molecule, the synthesis would commence with the reaction of (4-isopropylphenyl)hydrazine with pyruvic acid. The resulting hydrazone undergoes acid-catalyzed cyclization, typically by heating in the presence of a Brønsted or Lewis acid (e.g., polyphosphoric acid, zinc chloride), to form this compound directly. wikipedia.orgalfa-chemistry.com

Reissert Indole Synthesis : This method begins with an ortho-nitrotoluene derivative. The synthesis of the target compound would start with 4-isopropyl-2-nitrotoluene. This starting material is first condensed with diethyl oxalate (B1200264) in the presence of a strong base like potassium ethoxide. The resulting ethyl o-nitrophenylpyruvate derivative then undergoes reductive cyclization using reagents such as zinc in acetic acid or catalytic hydrogenation. This process reduces the nitro group to an amine, which spontaneously cyclizes onto the adjacent pyruvate side chain to yield the desired indole-2-carboxylic acid. researchgate.netwikipedia.orgresearchgate.net

Leimgruber-Batcho Indole Synthesis : This is another powerful method starting from an ortho-nitrotoluene. 4-Isopropyl-2-nitrotoluene would be condensed with N,N-dimethylformamide dimethyl acetal (DMFDMA) to form an intermediate enamine. Subsequent reductive cyclization of this enamine, using catalysts like Raney nickel with hydrazine or palladium on carbon (Pd/C) with hydrogen, affords the 6-isopropylindole (B1602566) core. To obtain the C2-carboxylic acid, a modification of this route or subsequent C2-functionalization would be necessary. wikipedia.orgclockss.org

| Synthetic Method | Key Starting Materials | Reference |

|---|---|---|

| Fischer Synthesis | (4-Isopropylphenyl)hydrazine, Pyruvic acid | alfa-chemistry.com |

| Reissert Synthesis | 4-Isopropyl-2-nitrotoluene, Diethyl oxalate | wikipedia.org |

| Leimgruber-Batcho Synthesis | 4-Isopropyl-2-nitrotoluene, DMFDMA | wikipedia.org |

Derivatization at other Positions (e.g., N-substitution, C3-modification)

Once the this compound core is synthesized, it can be further functionalized at other positions, primarily the N-1 and C-3 positions, to generate a library of analogues. The C2-carboxylic acid group, often protected as an ester, directs many electrophilic substitutions to the C3-position.

N-Substitution : The indole nitrogen can be readily alkylated or acylated. N-alkylation can be achieved by treating the indole with an alkyl halide in the presence of a base like potassium hydroxide (KOH) in a suitable solvent. mdpi.com N-acylation provides access to N-acylindole derivatives as previously described.

C3-Modification : The C3-position of indole-2-carboxylates is nucleophilic and susceptible to electrophilic substitution.

Vilsmeier-Haack Reaction : Treatment of an indole-2-carboxylate ester with phosphorus oxychloride (POCl₃) and DMF introduces a formyl (aldehyde) group at the C3-position. This C3-aldehyde is a versatile intermediate that can be further modified. For example, it can be reduced to a hydroxymethyl group using reducing agents like isopropanolic aluminum. mdpi.comnih.gov

Mannich Reaction : The reaction of the indole with formaldehyde and a secondary amine, such as morpholine, results in the introduction of an aminomethyl group at the C3-position, yielding Mannich bases. researchgate.net

Halogenation and Cross-Coupling : The C3-position can be halogenated, for instance, using N-bromosuccinimide (NBS). The resulting 3-bromoindole derivative can then undergo various palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce aryl or alkylamino substituents at the C3-position. nih.gov

These derivatization strategies allow for the systematic exploration of the chemical space around the this compound scaffold, enabling the fine-tuning of its properties for various applications.

Advanced Spectroscopic and Structural Characterization in a Research Context

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For 6-isopropyl-1H-indole-2-carboxylic acid, this analysis would reveal critical details about its molecular geometry, crystal packing, and intermolecular interactions.

In many indole-2-carboxylic acid derivatives, the crystal packing is dominated by the formation of hydrogen-bonded dimers or catemeric chains. For instance, some derivatives form cyclic dimers through hydrogen bonds between the carboxylic acid groups of two molecules. This arrangement is a common motif in carboxylic acid crystal structures. The bulky isopropyl group at the 6-position might introduce steric hindrance that influences the preferred packing arrangement, potentially leading to less dense crystal packing compared to smaller analogs.

Table 1: Crystallographic Data for a Related Indole-2-Carboxylic Acid Derivative

| Parameter | 5-methoxy-1H-indole-2-carboxylic acid (Polymorph 2) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.0305 |

| b (Å) | 13.0346 |

| c (Å) | 17.2042 |

| β (°) | 91.871 |

| Z | 4 |

This data for a related compound illustrates the type of information obtained from X-ray diffraction analysis.

The solid-state structure of this compound is expected to be significantly influenced by a network of intermolecular hydrogen bonds. The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O), while the indole (B1671886) N-H group also serves as a hydrogen bond donor.

Based on related structures, it is highly probable that the carboxylic acid groups form strong O-H···O hydrogen bonds, leading to the formation of cyclic dimers. Additionally, the indole N-H group is likely to participate in hydrogen bonding, potentially with the carbonyl oxygen of a neighboring molecule, creating extended chains or more complex three-dimensional networks.

Other non-covalent interactions, such as C-H···O contacts and π-π stacking between the indole rings, would also play a crucial role in stabilizing the crystal structure. The isopropyl group, while primarily contributing to steric effects, might also engage in weak van der Waals interactions.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical and materials science. Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability. Research on 5-methoxy-1H-indole-2-carboxylic acid has revealed the existence of at least two polymorphic forms, which differ in their hydrogen bonding patterns and crystal packing.

Given this precedent, it is plausible that this compound could also exhibit polymorphism. The specific crystalline form obtained would depend on factors such as the solvent used for crystallization, the rate of cooling, and temperature. Conformational analysis within the crystalline state would reveal the preferred orientation of the carboxylic acid and isopropyl groups relative to the indole ring. The rotational freedom around the C-C bonds connecting these groups to the indole core would likely be restricted due to the demands of efficient crystal packing and the formation of a stable hydrogen-bonding network.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. These methods are invaluable for identifying functional groups and probing the local environment of molecules.

For this compound, the IR and Raman spectra would be characterized by distinct bands corresponding to the vibrations of its constituent functional groups.

Table 2: Expected Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching (in dimer) | 2500-3300 (broad) |

| N-H (Indole) | Stretching | 3300-3500 |

| C=O (Carboxylic Acid) | Stretching | 1680-1710 |

| C=C (Aromatic) | Stretching | 1500-1600 |

| C-O (Carboxylic Acid) | Stretching | 1210-1320 |

| C-H (Isopropyl) | Stretching | 2850-2960 |

The broadness of the O-H stretching band is a hallmark of the strong hydrogen bonding in carboxylic acid dimers. The position of the C=O stretching vibration can provide further evidence for dimerization, as it typically appears at a lower frequency compared to the monomeric form. The N-H stretching frequency can indicate whether the indole N-H group is involved in hydrogen bonding.

To gain a more profound understanding of the vibrational modes, experimental IR and Raman spectra are often correlated with theoretical predictions from quantum chemical calculations, such as Density Functional Theory (DFT). By calculating the vibrational frequencies of a model structure of this compound (e.g., a dimer), a detailed assignment of the experimental bands to specific molecular motions can be achieved. This correlative approach is particularly useful for interpreting complex regions of the spectrum and for identifying subtle spectral shifts that may be indicative of specific intermolecular interactions or conformational states. Such studies on related indole carboxylic acids have demonstrated excellent agreement between calculated and experimental spectra, confirming the validity of this approach.

Electronic Spectroscopy (UV-Visible and Fluorescence) for Photophysical Properties

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides information about the electronic transitions within a molecule and its subsequent de-excitation pathways. The indole ring is a well-known chromophore and fluorophore, and its photophysical properties are sensitive to substitution and the local environment.

The UV-Visible absorption spectrum of this compound in a suitable solvent is expected to exhibit characteristic absorption bands arising from π-π* transitions within the indole nucleus. Typically, indoles show two main absorption bands, a stronger band around 220-230 nm and a weaker, more structured band in the 260-290 nm region. The presence of the carboxylic acid and isopropyl substituents may cause slight shifts (either bathochromic or hypsochromic) in the positions of these absorption maxima and may affect their intensities.

Upon excitation with UV light, this compound is expected to exhibit fluorescence. The fluorescence emission spectrum would likely show a broad band with a maximum at a longer wavelength than the absorption maximum (a phenomenon known as the Stokes shift). The quantum yield and lifetime of the fluorescence are important photophysical parameters that would be influenced by the substituents and the solvent environment. For instance, the carboxylic acid group can participate in excited-state proton transfer processes, which can provide a non-radiative decay pathway and thus affect the fluorescence intensity.

Analysis of Electronic Transitions (e.g., π→π shift)*

The electronic absorption spectrum of indole derivatives, including this compound, is dominated by π→π* transitions within the aromatic indole ring system. srce.hr The indole chromophore gives rise to two characteristic absorption bands, often labeled as ¹Lₐ and ¹Lₑ, which result from overlapping π→π* electronic transitions. nih.gov

The introduction of substituents on the indole ring, such as the isopropyl group at the 6-position and the carboxylic acid group at the 2-position, can modulate the energies of these transitions. This modulation leads to shifts in the absorption maxima (λₘₐₓ) compared to the parent indole molecule. The isopropyl group, being an electron-donating alkyl group, and the carboxylic acid, a group that can engage in resonance, influence the electron density distribution in the π-system, thereby altering the energy gap between the ground and excited states. uobabylon.edu.iq In acidic media, protonation of the indole ring can lead to significant changes in the UV spectrum, which are indicative of alterations in the electronic structure. srce.hr

Table 1: Typical Electronic Transitions for Indole Chromophores

| Transition Type | Description | Typical Wavelength Region (nm) |

|---|---|---|

| π→π (¹Lₐ)* | An electronic transition to a higher energy state with a larger dipole moment, sensitive to solvent polarity. nih.gov | ~260-270 |

Note: Specific λₘₐₓ values for this compound would require experimental measurement.

Excited State Dynamics and Deactivation Mechanisms

The photophysics of indole derivatives are notably complex and are highly dependent on the molecule's structure and its immediate environment. rsc.org Upon photoexcitation into the singlet excited states (S₁), this compound can undergo several deactivation processes to return to the ground state (S₀).

Key deactivation pathways include:

Fluorescence: Radiative decay from the S₁ state back to the S₀ state, responsible for the characteristic emission of indoles.

Internal Conversion (IC): A non-radiative transition between electronic states of the same spin multiplicity (e.g., S₁ to S₀).

Intersystem Crossing (ISC): A non-radiative transition between electronic states of different spin multiplicity (e.g., from a singlet state S₁ to a triplet state T₁).

Solvent Relaxation: In polar solvents, the solvent molecules reorient around the excited state dipole, leading to a lowering of the excited state energy and a corresponding red-shift in the fluorescence spectrum (Stokes shift). nih.gov

For indole-2-carboxylic acid specifically, studies in aqueous media have shown that excited-state dynamics are a crucial area of investigation to understand its behavior upon irradiation. rsc.org The interplay between the ¹Lₐ and ¹Lₑ states is fundamental to interpreting the radiative deactivation processes. nih.gov The presence of the carboxylic acid group can also introduce additional deactivation pathways, such as excited-state proton transfer, particularly in solvents capable of hydrogen bonding.

Protonation Behavior and Acidity Constant Determination in Solution

The protonation of this compound is a critical aspect of its chemical character, influencing its solubility, reactivity, and electronic properties. The molecule possesses two primary sites for acid-base chemistry: the acidic carboxylic acid group (-COOH) and the basic C3 position of the indole ring, which is the most common site of protonation for indoles in strong acid. srce.hrresearchgate.net

The acidity of the carboxylic acid group is quantified by its acidity constant (pKa). The determination of pKa values is essential for understanding the ionization state of the molecule at a given pH. ub.edu For sparingly soluble substances, methods based on the pH-dependent increase in solubility can be employed to determine the pKa. researchgate.net

UV-Vis spectrophotometry is a powerful technique for studying protonation behavior. By monitoring the changes in the absorption spectrum as a function of acid concentration, one can determine the pKa of the conjugate acid formed upon protonation of the indole ring. srce.hrresearchgate.net The presence of well-defined isosbestic points in the spectra during titration indicates a clean equilibrium between the neutral and protonated species. srce.hr

Table 2: Ionizable Groups and Expected pKa Ranges

| Functional Group | Type | Expected pKa Range | Protonation/Deprotonation Equilibrium |

|---|---|---|---|

| -COOH | Acidic | 3-5 | -COOH ⇌ -COO⁻ + H⁺ |

| Indole Ring (C3) | Basic | -2 to -4 | Indole + H⁺ ⇌ Indolium ion |

Note: The pKa of the indole ring reflects the acidity of the protonated indolium ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation of Complex Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and its derivatives. ipb.pt One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments provide detailed information about the molecular skeleton.

¹H NMR: The proton NMR spectrum would reveal characteristic signals for each proton in the molecule. The aromatic protons on the indole ring would appear in the downfield region (typically 7.0-7.8 ppm). The NH proton of the indole often appears as a broad singlet at a very downfield chemical shift (>11 ppm in DMSO-d₆). chemicalbook.com The isopropyl group would show a distinct septet for the CH proton and a doublet for the two methyl groups.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. The carbonyl carbon of the carboxylic acid is typically observed far downfield (~160-180 ppm). The sp²-hybridized carbons of the indole ring appear in the aromatic region (~100-140 ppm), while the sp³-hybridized carbons of the isopropyl group resonate in the upfield aliphatic region. youtube.com

Advanced 2D NMR techniques are employed to establish connectivity between atoms, which is crucial for complex derivatives. For instance, Heteronuclear Multiple Bond Correlation (HMBC) experiments can show long-range correlations between protons and carbons, helping to definitively place substituents on the indole ring. researchgate.net

Table 3: Predicted ¹H NMR Chemical Shifts for Key Moieties of this compound

| Protons | Multiplicity | Approximate Chemical Shift (ppm) |

|---|---|---|

| Indole NH | broad singlet | > 11.0 |

| Aromatic CHs | multiplet/singlet | 7.0 - 7.8 |

| Isopropyl CH | septet | ~3.0 |

| Isopropyl CH₃ | doublet | ~1.2 |

| Carboxyl OH | broad singlet | > 12.0 |

Note: Predicted values are based on the parent compound indole-2-carboxylic acid and general substituent effects; actual values require experimental measurement. chemicalbook.com

Advanced Chromatographic Methodologies for Compound Characterization (e.g., HPLC for Purity and Lipophilicity Profiling)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, primarily for assessing its purity and for characterizing its lipophilicity. dovepress.com

Purity Profiling: Reversed-phase HPLC (RP-HPLC) is the most common method for determining the purity of pharmaceutical intermediates and other organic compounds. researchgate.net The compound is dissolved in a suitable solvent and injected onto a column with a nonpolar stationary phase (e.g., C18). A polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol, often with an acid modifier like formic acid) is used for elution. Purity is assessed by the area percentage of the main peak in the chromatogram, with any other peaks representing impurities. dovepress.com

Lipophilicity Profiling: Lipophilicity is a critical physicochemical parameter that influences a molecule's pharmacokinetic and pharmacodynamic properties. nih.gov It is typically expressed as the logarithm of the partition coefficient (log P) for neutral species or the distribution coefficient (log D) for ionizable species at a specific pH. chemrxiv.org RP-HPLC provides an efficient method for estimating lipophilicity. A strong correlation exists between the retention time of a compound on a reversed-phase column and its log P value. By calibrating the system with compounds of known lipophilicity, the retention time of this compound can be used to determine its lipophilicity parameter, often expressed as log kₑ, the logarithm of the retention factor extrapolated to 100% aqueous mobile phase. mdpi.com

Table 4: HPLC in the Characterization of this compound

| Application | HPLC Method | Key Parameter Measured | Significance |

|---|---|---|---|

| Purity Assessment | Reversed-Phase HPLC | Peak Area % | Confirms the identity and quantifies the purity of the synthesized compound. researchgate.net |

| Lipophilicity Determination | Reversed-Phase HPLC | Retention Factor (k) / Retention Time (tᵣ) | Provides an estimate of log P or log D, which is crucial for predicting biological properties like membrane permeability. nih.govmdpi.com |

Computational Chemistry and Molecular Modeling for Mechanistic Understanding

Density Functional Theory (DFT) and Ab Initio Quantum Chemical Calculations

DFT and ab initio methods are foundational in the computational investigation of molecular systems. These quantum chemical calculations provide a detailed description of the electronic structure, which governs the molecule's geometry, spectroscopic properties, and reactivity.

Geometry optimization is a critical first step in computational analysis, determining the most stable three-dimensional arrangement of atoms in a molecule. For indole (B1671886) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to find the minimum energy conformation. mdpi.com These calculations provide precise predictions of bond lengths and angles. For instance, in a study on indole-2-carboxylic acid, the C-C bond lengths in the indole ring were calculated to be between 1.376 Å and 1.460 Å. mdpi.com

Following optimization, the electronic structure is analyzed through Frontier Molecular Orbitals (FMOs) — the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and electronic stability. A smaller energy gap suggests higher reactivity. The Molecular Electrostatic Potential (MEP) surface is another crucial output, which maps the electrostatic potential onto the electron density surface. nih.gov This map reveals the regions of the molecule that are electron-rich (nucleophilic, typically colored in shades of red) and electron-poor (electrophilic, typically in shades of blue), providing insights into how the molecule will interact with other charged or polar species. nih.gov

Table 1: Representative Calculated Electronic Properties of an Indole-2-Carboxylic Acid Analog

| Parameter | Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 2.5 D |

Data is representative of indole-2-carboxylic acid analogs and is used for illustrative purposes.

Computational methods are highly effective in predicting spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies of the optimized molecular structure, a theoretical IR spectrum can be generated. wikipedia.org These predicted spectra can then be compared with experimental data to validate the calculated structure and provide assignments for the observed spectral bands. wikipedia.org For example, the characteristic N-H stretching vibration in indole derivatives is often observed around 3350 cm⁻¹, a feature that is well-reproduced in DFT calculations. jocpr.com Similarly, theoretical NMR chemical shifts can be calculated and are invaluable for confirming the structure of newly synthesized compounds.

Global reactivity descriptors, derived from the energies of the frontier orbitals, quantify the chemical reactivity of a molecule. Parameters such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) are calculated to predict how the molecule will behave in a chemical reaction. researchgate.net Topological assessments, including Quantum Theory Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) analysis, and Electron Localization Function (ELF), provide a deeper understanding of the bonding and non-covalent interactions within the molecule. libretexts.org These methods analyze the electron density and its derivatives to characterize the nature of chemical bonds and weak interactions, such as hydrogen bonds and van der Waals forces. libretexts.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is extensively used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein or nucleic acid. researchgate.net

For indole-2-carboxylic acid derivatives, molecular docking studies have been instrumental in identifying potential therapeutic targets and elucidating the mechanism of action. These simulations place the ligand into the binding site of a target protein and score the different poses based on a scoring function, which estimates the binding affinity. The results are often reported as a binding energy (in kcal/mol) or an inhibition constant (Ki). nih.gov For example, various substituted indole-2-carboxylic acids have been docked into the active sites of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), revealing them to be potential inhibitors.

Table 2: Example Molecular Docking Results for an Indole-2-Carboxylic Acid Derivative with a Protein Target

| Protein Target | Binding Energy (kcal/mol) | Estimated Inhibition Constant (Ki) (µM) | Key Interacting Residues |

|---|---|---|---|

| Target Protein A | -8.5 | 0.5 | TYR23, LYS12, TRP84 |

| Target Protein B | -7.2 | 2.1 | ARG101, ASP55, PHE92 |

This data is hypothetical and for illustrative purposes to represent typical outputs of molecular docking studies on related compounds.

A crucial aspect of molecular docking analysis is the detailed examination of the intermolecular interactions between the ligand and the target. nih.gov These interactions are what stabilize the ligand-protein complex. Common interactions for indole derivatives include:

Hydrogen Bonding: The carboxylic acid group and the indole N-H group are excellent hydrogen bond donors and acceptors, frequently forming hydrogen bonds with amino acid residues in the protein's active site. nih.gov

π-stacking: The aromatic indole ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. mdpi.com

Metal Chelation: The carboxylic acid moiety can chelate metal ions that are often present as cofactors in enzyme active sites.

These detailed interaction analyses provide a rational basis for the observed binding affinity and can guide the design of more potent and selective inhibitors.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. In the context of 6-isopropyl-1H-indole-2-carboxylic acid, MD simulations provide critical insights into its dynamic behavior when interacting with biological targets, such as proteins. These simulations can predict the stability of the ligand-protein complex and map the conformational changes that occur upon binding.

Analysis of Ligand-Protein Complex Stability and Conformational Changes

MD simulations are employed to assess the stability of the complex formed between this compound and its target protein. nih.gov The simulation tracks the trajectory of the ligand within the protein's binding pocket over a set period, often on the nanosecond scale. biointerfaceresearch.com Key metrics are analyzed to determine the stability of this interaction.

One of the most common metrics is the Root Mean Square Deviation (RMSD). The RMSD measures the average distance between the atoms of the ligand (or protein) at a given time point compared to a reference structure (usually the initial docked pose). A low and stable RMSD value over the course of the simulation suggests that the ligand remains in its binding pocket without significant deviation, indicating a stable complex. biointerfaceresearch.com

Another important parameter is the Root Mean Square Fluctuation (RMSF), which is calculated for individual amino acid residues of the protein. RMSF analysis helps identify which parts of the protein become more or less flexible upon ligand binding. Changes in the flexibility of residues within the binding site can provide information about the induced fit and the specific interactions that stabilize the complex.

Furthermore, the analysis of hydrogen bonds formed between the ligand and the protein over the simulation time is crucial. A consistent presence of key hydrogen bonds signifies their importance in anchoring the ligand and ensuring the stability of the complex. nih.gov These dynamic analyses provide a more realistic picture of the binding event than static docking models alone. nih.gov

Free Energy Calculations (e.g., MM-PBSA)

To quantify the binding affinity between this compound and its protein target, binding free energy calculations are performed on the snapshots generated from MD simulations. The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics Generalized Born Surface Area (MM-GBSA) methods are widely used for this purpose due to their balance of accuracy and computational efficiency. researchgate.netfrontiersin.org

The MM-PBSA method calculates the binding free energy (ΔG_bind) by summing several energy components:

Molecular Mechanics Energy (ΔE_MM): This includes the van der Waals (ΔE_vdW) and electrostatic (ΔE_elec) interaction energies between the ligand and the protein in the gas phase.

Solvation Free Energy (ΔG_solv): This term accounts for the energy change associated with transferring the molecules from a vacuum to a solvent. It is composed of two parts:

Polar Solvation Energy (ΔG_PB/GB): Calculated using the Poisson-Boltzmann or Generalized Born model, this represents the electrostatic contribution to solvation.

Nonpolar Solvation Energy (ΔG_SA): This is typically estimated from the solvent-accessible surface area (SASA) and represents the energy required to create a cavity for the molecule in the solvent.

| Energy Component | Description | Typical Contribution to Binding |

|---|---|---|

| ΔE_vdW (van der Waals) | Energy from weak, short-range intermolecular forces. | Favorable (Negative) |

| ΔE_elec (Electrostatic) | Energy from the interaction of charged or polar groups. | Favorable (Negative) |

| ΔG_PB/GB (Polar Solvation) | Energy cost of desolvating polar groups upon binding. | Unfavorable (Positive) |

| ΔG_SA (Nonpolar Solvation) | Energy gain from burying hydrophobic surfaces (hydrophobic effect). | Favorable (Negative) |

| ΔG_bind (Total Binding Free Energy) | Overall binding affinity. | Net Favorable (Negative) for strong binders |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. They aim to establish a correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net These studies are crucial for optimizing lead compounds like this compound to enhance their potency and other desired properties.

Development of Predictive Models for Biological Activities

QSAR modeling involves creating a mathematical relationship between the physicochemical properties of molecules and their biological activities. ej-chem.org For a series of indole-2-carboxylic acid derivatives, this process begins with calculating a large number of molecular descriptors for each compound. These descriptors are numerical values that represent various aspects of the molecular structure, such as steric (e.g., molecular weight), electronic (e.g., dipole moment), and lipophilic (e.g., LogP) properties. nih.gov

Once the descriptors are calculated and the biological activities (e.g., IC50 values) are determined experimentally, statistical methods are used to build the QSAR model. Techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms can be employed to develop an equation that predicts the activity based on the most relevant descriptors. nih.gov

A robust QSAR model is characterized by strong statistical validation metrics, such as a high squared correlation coefficient (R²) for the training set and a high predictive squared correlation coefficient (q²) for an external test set. mdpi.com Such a validated model can then be used to virtually screen new, unsynthesized derivatives of this compound, predicting their biological activity and helping to prioritize the most promising candidates for synthesis and testing. nih.gov This computational pre-screening significantly accelerates the drug discovery process. nih.gov

Identification of Critical Structural Features and Substituent Effects on Activity (e.g., Role of 6-Isopropyl Group)

Structure-Activity Relationship (SAR) studies involve systematically modifying the structure of a lead compound and observing the effect of these changes on biological activity. nih.gov This allows for the identification of the key structural features—the pharmacophore—required for activity, as well as the regions of the molecule that can be modified to improve its properties.

For this compound, SAR studies would explore the importance of each part of the molecule: the indole core, the carboxylic acid at position 2, and the isopropyl group at position 6.

Biological Activities and Mechanistic Pathways of Indole 2 Carboxylic Acid Derivatives Excluding Clinical Trials, Dosage, Safety

Enzyme Inhibition and Modulation

Indole-2-carboxylic acid derivatives have been extensively studied as inhibitors of various enzymes implicated in a range of diseases. Their mechanisms of action often involve specific interactions with the enzyme's active or allosteric sites, leading to modulation of their catalytic activity.

HIV-1 Integrase Inhibition: Investigation of Metal Chelation and π-Stacking

Derivatives of indole-2-carboxylic acid have emerged as potent inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle. The primary mechanism of inhibition involves the chelation of two magnesium ions (Mg²⁺) within the enzyme's active site. The indole (B1671886) core and the C2 carboxyl group of these compounds form a chelating triad (B1167595) with the essential metal cofactors, effectively blocking the strand transfer step of viral DNA integration.

Further structural optimizations have demonstrated that modifications at various positions on the indole ring can significantly enhance inhibitory activity. For instance, the introduction of a halogenated benzene (B151609) ring at the C6 position can lead to π-π stacking interactions with viral DNA, further stabilizing the inhibitor-enzyme complex. Additionally, incorporating a long branch at the C3 position can improve interactions with a hydrophobic cavity near the active site. These combined interactions of metal chelation and π-stacking contribute to the high potency of these compounds as HIV-1 integrase strand transfer inhibitors (INSTIs).

Table 1: HIV-1 Integrase Inhibitory Activity of Selected Indole-2-Carboxylic Acid Derivatives

| Compound | Modification | IC₅₀ (µM) | Mechanism of Action |

| Derivative A | C6-halogenated benzene, C3 long branch | 0.13 | Metal Chelation, π-Stacking |

| Derivative B | C6-halogenated benzene | 3.11 | Metal Chelation, π-Stacking |

| Derivative C | Unmodified core | 12.41 | Metal Chelation |

IC₅₀ values represent the concentration required for 50% inhibition of the enzyme.

Indoleamine 2,3-Dioxygenase 1 (IDO1) and Tryptophan 2,3-Dioxygenase (TDO) Dual Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are key enzymes in the kynurenine (B1673888) pathway of tryptophan metabolism and are recognized as important targets in cancer immunotherapy. Certain 6-acetamido-indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of both IDO1 and TDO. nih.govnih.gov

One of the most potent compounds in this series, 9o-1 , exhibited IC₅₀ values of 1.17 µM for IDO1 and 1.55 µM for TDO. nih.gov Molecular docking and dynamic simulations suggest that these compounds bind within the active sites of both enzymes, providing a basis for their dual inhibitory activity. nih.gov The ability to inhibit both IDO1 and TDO presents a promising strategy for modulating tryptophan metabolism in pathological conditions. nih.govnih.gov

Table 2: Dual IDO1/TDO Inhibitory Activity of a 6-Acetamido-indole-2-carboxylic Acid Derivative

| Compound | IDO1 IC₅₀ (µM) | TDO IC₅₀ (µM) |

| 9o-1 | 1.17 | 1.55 |

IC₅₀ values represent the concentration required for 50% inhibition of the enzyme.

Cyclooxygenase-2 (COX-2) Inhibitory Mechanisms

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 over the related COX-1 isoform is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects. The larger and more flexible active site of COX-2 compared to COX-1 allows for the design of selective inhibitors. wikipedia.org

Indole derivatives can act as selective COX-2 inhibitors. tandfonline.com The mechanism of selectivity often involves the inhibitor accessing a side pocket within the COX-2 active site that is not present in COX-1. This interaction is facilitated by the substitution of certain amino acids in COX-2, such as Val523 for Ile523 in COX-1, which creates additional space. wikipedia.org For indole-2-carboxylic acid derivatives, docking studies have predicted that specific substitutions on the indole ring and ester modifications can lead to selective binding to the COX-2 active site. nih.gov

Kinase (e.g., EGFR, CDK2) and Histone Deacetylase Inhibition

Kinase Inhibition:

The epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2) are crucial kinases involved in cell proliferation and survival, and their dysregulation is a hallmark of many cancers. Certain indole-2-carboxamide derivatives have been developed as potent inhibitors of both EGFR and CDK2. rsc.org For example, compounds 5g , 5i , and 5j demonstrated significant antiproliferative activity with mean GI₅₀ values of 55 nM, 49 nM, and 37 nM, respectively, across four cancer cell lines. rsc.org These compounds were also found to inhibit EGFR with IC₅₀ values in the nanomolar range. rsc.org Furthermore, some derivatives, such as 5c and 5g , exhibited potent inhibition of CDK2 with IC₅₀ values of 46 nM and 33 nM, respectively, highlighting their potential as dual EGFR/CDK2 inhibitors. rsc.org The mechanism of action involves binding to the ATP-binding site of the kinases, thereby preventing their phosphorylation and activation.

Histone Deacetylase Inhibition:

Histone deacetylases (HDACs) are enzymes that play a critical role in gene expression by removing acetyl groups from histones. HDAC inhibitors are a class of anticancer agents that promote a more open chromatin structure, leading to the expression of tumor suppressor genes. Indole-based compounds, including derivatives of indole-3-butyric acid, have been identified as potent HDAC inhibitors. doaj.orgtandfonline.com One such derivative, I13 , displayed impressive inhibitory activity against HDAC1, HDAC3, and HDAC6 with IC₅₀ values of 13.9 nM, 12.1 nM, and 7.71 nM, respectively. tandfonline.com The general structure of these inhibitors typically consists of a cap group that interacts with the surface of the enzyme, a linker region, and a zinc-binding group that chelates the zinc ion in the active site of the HDAC enzyme. nih.gov

Table 4: Kinase and Histone Deacetylase Inhibitory Activities of Indole Derivatives

| Compound/Derivative | Target(s) | IC₅₀/GI₅₀ (nM) |

| 5g (Indole-2-carboxamide) | EGFR, CDK2 | GI₅₀: 55; CDK2 IC₅₀: 33 |

| 5i (Indole-2-carboxamide) | EGFR | GI₅₀: 49 |

| 5j (Indole-2-carboxamide) | EGFR | GI₅₀: 37 |

| I13 (Indole-3-butyric acid derivative) | HDAC1, HDAC3, HDAC6 | HDAC1: 13.9; HDAC3: 12.1; HDAC6: 7.71 |

IC₅₀ values represent the concentration required for 50% inhibition of the enzyme. GI₅₀ values represent the concentration for 50% of maximal inhibition of cell proliferation.

Cellular Mechanisms of Action (in vitro studies)

Antiproliferative Activity against Cancer Cell Lines (e.g., MCF-7, A549, HCT)

A significant body of research has demonstrated the antiproliferative activity of indole-2-carboxylic acid derivatives against a variety of human cancer cell lines. These in vitro studies have shown that these compounds can inhibit the growth of cancer cells, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cell lines.

The antiproliferative efficacy of these derivatives is often dependent on the specific substitutions on the indole ring and the nature of the carboxamide moiety. For example, certain indole-2-carboxamide derivatives have exhibited potent antiproliferative activity with GI50 (50% growth inhibition) values in the nanomolar range, comparable to or even exceeding that of established anticancer drugs like erlotinib. The presence and position of substituents such as halogens on the indole core have been shown to significantly influence the cytotoxic potency.

The table below summarizes the antiproliferative activity of selected indole-2-carboxylic acid derivatives against various cancer cell lines.

Table 1: Antiproliferative Activity of Selected Indole-2-Carboxylic Acid Derivatives

| Compound | Cancer Cell Line | IC50/GI50 (µM) | Reference |

|---|---|---|---|

| 5-chlorobenzofuran-2-carboxamide derivative | A549 (Lung) | 0.95 | |

| 5-chlorobenzofuran-2-carboxamide derivative | MCF-7 (Breast) | 0.80 | |

| 5-chlorobenzofuran-2-carboxamide derivative | Panc-1 (Pancreatic) | 1.00 | |

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivative | A549 (Lung) | 0.029-0.047 | |

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivative | MCF-7 (Breast) | 0.029-0.047 | |

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivative | Panc-1 (Pancreatic) | 0.029-0.047 | |

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivative | HT-29 (Colon) | 0.029-0.047 | |

| Indole-2-carboxamide Va | Various | 0.026 |

Induction of Apoptosis and Cell Cycle Modulation (e.g., Tubulin Polymerization Inhibition)

Beyond inhibiting cell proliferation, indole-2-carboxylic acid derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for the elimination of malignant cells. Studies have demonstrated that these compounds can trigger the hallmarks of apoptosis in cancer cell lines.

One of the key mechanisms through which some indole-2-carboxylic acid derivatives exert their anticancer effects is by inhibiting tubulin polymerization. Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By interfering with the dynamics of microtubule assembly, these compounds can disrupt the formation of the mitotic spindle, leading to cell cycle arrest, typically in the G2/M phase, and subsequently inducing apoptosis. The indole nucleus is a recognized scaffold for designing tubulin polymerization inhibitors that often target the colchicine-binding site on tubulin.

The table below presents data on the effects of selected indole-2-carboxylic acid derivatives on apoptosis and cell cycle.

Table 2: Apoptotic and Cell Cycle Effects of Selected Indole-2-Carboxylic Acid Derivatives

| Compound | Cell Line | Effect | Mechanism | Reference |

|---|---|---|---|---|

| 5-chloro-3-methyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide | T47D (Breast Cancer) | G2/M arrest, Apoptosis induction | Tubulin polymerization inhibition | |

| 5-methyl-3-phenyl-indole-2-carboxylic acid (4-methylbenzylidene)-hydrazide | T47D (Breast Cancer) | Caspase activation (EC50 = 0.1 µM) | Not specified | |

| 5-chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide | T47D (Breast Cancer) | Caspase activation (EC50 = 0.1 µM) | Not specified |

Antioxidant Properties and Biological Role

Indole derivatives, including indole-2-carboxylic acids, have been investigated for their antioxidant properties. Antioxidants are molecules that can neutralize harmful free radicals, which are highly reactive species that can cause oxidative damage to cells and contribute to various diseases. The indole nucleus itself is known to be an effective scavenger of free radicals.

Mechanisms of Radical Scavenging and Reducing Power

The antioxidant capabilities of indole-2-carboxylic acid derivatives are rooted in their chemical structure, which enables them to neutralize free radicals through distinct mechanisms. The indole ring system, particularly the nitrogen-hydrogen (N-H) bond of the indole nucleus, is crucial to its radical-scavenging activity. The primary mechanism is often a hydrogen atom transfer (HAT), where the indole derivative donates a hydrogen atom to a free radical, thus quenching its reactivity. researchgate.netnih.gov This process is thermodynamically favorable due to the relative stability of the resulting indolyl radical, which is stabilized by resonance.

Another potential mechanism is the single-electron transfer (SET), where the indole derivative donates an electron to a radical, forming a radical cation. researchgate.netnih.gov The electron-donating nature of substituents on the indole ring can significantly influence the efficacy of both HAT and SET mechanisms. For instance, electron-donating groups enhance the electron density of the indole system, facilitating the donation of a hydrogen atom or an electron and thereby increasing scavenging activity.

The reducing power of these compounds, which is a key indicator of their antioxidant potential, reflects their ability to donate electrons. nih.gov In various assays, ester and amide derivatives of indole-2-carboxylic acid have demonstrated potent ferric ion (Fe³⁺) reducing abilities. fabad.org.tr Specifically, N-benzyl and N-(4-methoxybenzyl)-1H-indole-2-carboxamide derivatives have shown excellent reducing power, comparable to or exceeding that of standard antioxidants like butylated hydroxytoluene (BHT). fabad.org.tr Furthermore, these derivatives have exhibited strong metal-chelating activity, sequestering ferrous ions (Fe²⁺) more effectively than Ethylenediaminetetraacetic acid (EDTA), which helps prevent the generation of hydroxyl radicals via the Fenton reaction. fabad.org.tr

In a study of hybrid indole-based caffeic acid amides, several compounds demonstrated excellent scavenging activity against the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+). mdpi.com

| Compound Type | Antioxidant Assay | Key Finding | Reference |

|---|---|---|---|

| N-benzyl-1H-indole-2-carboxamide | Reducing Power (Fe³⁺) | Excellent reducing power compared to BHT. | fabad.org.tr |

| N-(4-methoxybenzyl)-1H-indole-2-carboxamide | Reducing Power (Fe³⁺) | Excellent reducing power compared to BHT. | fabad.org.tr |

| Ester and Amide Derivatives of Indole-2-carboxylic acid | Metal Chelating (Fe²⁺) | More powerful chelating activity than EDTA. | fabad.org.tr |

| Indole-based Caffeic Acid Amide (Compound 3j) | DPPH Radical Scavenging | IC₅₀ value of 50.98 ± 1.05 µM. | mdpi.com |

| Indole-based Caffeic Acid Amide (Compound 3f) | ABTS Radical Scavenging | Higher capacity to neutralize ABTS•+ than Trolox (IC₅₀ of 14.48 ± 0.68 µM). | mdpi.com |

Contribution to Endogenous Antioxidant Systems

Beyond direct radical scavenging, indole scaffolds may contribute to cellular defense against oxidative stress by modulating endogenous antioxidant systems. mdpi.com Living organisms possess a sophisticated network of antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), which work in concert to neutralize reactive oxygen species (ROS). nih.gov Some exogenous antioxidants can upregulate the expression and activity of these protective enzymes. mdpi.com

While direct studies on 6-isopropyl-1H-indole-2-carboxylic acid are limited, the broader class of polyphenolic and indole-containing compounds has been shown to enhance the endogenous antioxidant response. mdpi.com The mechanism often involves the activation of transcription factors, such as Nrf2 (Nuclear factor erythroid 2-related factor 2), which is a master regulator of the antioxidant response element (ARE). Activation of the Nrf2-ARE pathway leads to the increased synthesis of a suite of antioxidant and detoxification enzymes. By bolstering these innate cellular defenses, indole-2-carboxylic acid derivatives could provide a more sustained and potent protection against oxidative damage than direct scavenging alone.

Broader Biological Applications of Indole Scaffolds Relevant to Indole-2-Carboxylic Acid Derivatives

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities. This versatility extends to derivatives of indole-2-carboxylic acid, which have shown potential in various therapeutic areas beyond their antioxidant capacity.

Inflammation is a complex biological response intricately linked with oxidative stress. Indole derivatives have demonstrated significant anti-inflammatory and immunomodulatory effects. nih.govchemrxiv.org The mechanism of action often involves the modulation of key inflammatory pathways. Studies on indole derivatives of ursolic acid have shown they can significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. chemrxiv.org

These compounds have been found to downregulate the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). chemrxiv.org Furthermore, they can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), while simultaneously upregulating anti-inflammatory cytokines like IL-10. nih.govchemrxiv.org This dual action suggests a potent ability to resolve inflammatory responses.

The underlying mechanism for these effects often involves the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. nih.govchemrxiv.org NF-κB is a critical transcription factor that controls the expression of numerous genes involved in inflammation and immunity. mdpi.com By preventing the activation of NF-κB, indole derivatives can effectively dampen the inflammatory cascade.

Indole-2-carboxylic acid derivatives have also been investigated for their antimicrobial properties. fabad.org.tr Certain ester and amide derivatives have shown notable activity against specific pathogens. For example, one derivative demonstrated potent activity against the Gram-positive bacterium Enterococcus faecalis. fabad.org.tr

The antifungal potential of this scaffold is also significant. Several ester and amide derivatives of indole-2-carboxylic acid displayed considerable activity against the opportunistic yeast Candida albicans, with one compound exhibiting a minimum inhibitory concentration (MIC) value of 8 µg/mL. fabad.org.tr Other related indole derivatives, such as 6-methoxy-1H-indole-2-carboxylic acid, have also been identified as promising antifungal agents. nih.gov The activity of these compounds highlights the potential of the indole-2-carboxylic acid framework in developing new treatments for fungal infections. Research on other carboxylic acid amides has also shown a broad spectrum of activity against various phytopathogenic fungi. researchgate.netnih.govmdpi.com

| Compound Type | Target Organism | Activity | Reference |

|---|---|---|---|

| Amide Derivative of Indole-2-carboxylic acid (Compound 2) | Enterococcus faecalis (Gram-positive bacteria) | Most active derivative in the series tested. | fabad.org.tr |

| Amide Derivative of Indole-2-carboxylic acid (Compound 2) | Candida albicans (Fungus) | Significant activity with a MIC value of 8 µg/mL. | fabad.org.tr |

| Ester and Amide Derivatives (Compounds 1, 3, 5, 6) | Candida albicans (Fungus) | Noticeable antifungal activities. | fabad.org.tr |

| 6-methoxy-1H-indole-2-carboxylic acid | C. albicans and Aspergillus niger | Promising antifungal activity. | nih.gov |

The indole scaffold is a key component of many antiviral agents, and derivatives of indole-2-carboxylic acid have shown broad-spectrum antiviral activity. nih.gov A notable area of research has been their potential as inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. nih.govmdpi.com Indole-2-carboxylic acid was identified as a potent scaffold for developing HIV-1 integrase strand transfer inhibitors (INSTIs). nih.gov The indole core and the C2 carboxyl group can chelate the two Mg²⁺ ions within the enzyme's active site, effectively blocking its function. nih.gov Structural optimization of these derivatives has led to compounds with significant inhibitory effects, with IC₅₀ values as low as 0.13 μM. nih.gov

Beyond HIV, other indole-2-carboxylate (B1230498) derivatives have been evaluated for their broad-spectrum antiviral activity. nih.gov Certain synthesized compounds exhibited potent inhibitory activity against viruses such as Coxsackie B3 virus (Cox B3) and influenza A. nih.gov For instance, one derivative showed a high selectivity index of 17.1 against the Cox B3 virus, while another displayed potent inhibition of influenza A with an IC₅₀ value of 7.53 μmol/L. nih.gov These findings underscore the versatility of the indole-2-carboxylic acid scaffold in the design of novel antiviral therapeutics.

Future Perspectives and Research Directions for 6 Isopropyl 1h Indole 2 Carboxylic Acid

Exploration of Novel and Efficient Synthetic Routes Tailored for 6-Substituted Indoles

The development of novel and efficient synthetic routes is crucial for accessing a diverse range of 6-substituted indoles, including 6-isopropyl-1H-indole-2-carboxylic acid and its analogs. Traditional methods for indole (B1671886) synthesis often face challenges in controlling regioselectivity, especially for substitutions on the benzene (B151609) ring portion of the indole nucleus. Therefore, a key area of future research will be the development of synthetic strategies that allow for the precise and efficient introduction of an isopropyl group at the 6-position.

One promising approach involves the use of transition metal-catalyzed cross-coupling reactions. Methodologies such as Suzuki, Negishi, and Buchwald-Hartwig couplings could be adapted to introduce the isopropyl group onto a pre-functionalized indole precursor, for example, a 6-bromo-1H-indole-2-carboxylate. The optimization of reaction conditions, including the choice of catalyst, ligand, and solvent, will be critical to achieving high yields and purity.

Another avenue of exploration is the development of one-pot, multi-component reactions that can rapidly assemble the 6-isopropyl-indole scaffold from simple starting materials. These reactions offer advantages in terms of atom economy and reduced purification steps. Furthermore, enzymatic and biocatalytic methods could provide a greener and more stereoselective approach to the synthesis of these compounds.

The table below summarizes some potential synthetic strategies that could be explored for the efficient synthesis of this compound.

| Synthetic Strategy | Description | Potential Advantages |